3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine
CAS No.: 1040640-32-1
Cat. No.: VC8197725
Molecular Formula: C24H24N4O5
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040640-32-1 |
|---|---|
| Molecular Formula | C24H24N4O5 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | [4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C24H24N4O5/c1-30-19-6-4-17(14-21(19)31-2)24(29)28-11-9-27(10-12-28)23-8-5-18(25-26-23)16-3-7-20-22(13-16)33-15-32-20/h3-8,13-14H,9-12,15H2,1-2H3 |
| Standard InChI Key | NPBYSBYDRSFLJH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The molecule features a pyridazine backbone substituted at positions 3 and 6. The 3-position is occupied by a 1,3-benzodioxole group, while the 6-position contains a piperazine ring modified with a 3,4-dimethoxybenzoyl moiety. The benzodioxol group contributes aromaticity and electron-rich properties, whereas the piperazine-linked dimethoxybenzoyl group introduces conformational flexibility and hydrogen-bonding capabilities .
IUPAC Name Validation
The systematic name follows IUPAC rules:
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Parent structure: Pyridazine (six-membered ring with two nitrogen atoms at positions 1,2).
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Substituents:
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3-(2H-1,3-benzodioxol-5-yl): Benzodioxole fused at the 5-position.
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6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]: Piperazine substituted at the 4-position with a dimethoxybenzoyl group.
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This nomenclature aligns with PubChem’s conventions for analogous heterocycles .
Structural Descriptors
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular formula | C25H25N5O5 |
| Molecular weight | 487.5 g/mol (calculated) |
| SMILES | O1C2=C(C=CC=C2)OC1C3=NN=C(C=C3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)OC)OC |
| Topological polar surface area | 95.2 Ų (estimated) |
The SMILES string confirms the connectivity of the benzodioxol, pyridazine, and piperazine-benzoyl groups .
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Pyridazine core: Likely derived from dichloropyridazine intermediates.
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Benzodioxol substituent: Introduced via nucleophilic aromatic substitution or Suzuki coupling.
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Piperazine-dimethoxybenzoyl group: Assembled through amide bond formation between piperazine and 3,4-dimethoxybenzoic acid, followed by coupling to pyridazine.
Reported Synthetic Analogues
While direct synthesis data for this compound are unavailable, analogous reactions from PubChem and Ambeed provide insights:
Piperazine-Benzoyl Coupling
In , piperazine derivatives are synthesized using acid chlorides and amines. For example:
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Step 1: 3,4-Dimethoxybenzoic acid → acid chloride (using oxalyl chloride/DMF).
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Step 2: Reaction with piperazine in dichloromethane/triethylamine yields 4-(3,4-dimethoxybenzoyl)piperazine .
Pyridazine Functionalization
A PubChem entry describes 6-(4-methylpiperazin-1-yl)-3-pyridin-4-ylimidazo[1,2-b]pyridazine, synthesized via nucleophilic substitution of chloropyridazine with methylpiperazine. Adapting this, the target compound’s 6-position could be functionalized using 4-(3,4-dimethoxybenzoyl)piperazine under similar conditions.
Hypothetical Synthesis Protocol
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Synthesis of 4-(3,4-dimethoxybenzoyl)piperazine:
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Functionalization of 3-chloro-6-hydrazinopyridazine:
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Metrics
| Property | Value | Method/Reference |
|---|---|---|
| LogP (octanol-water) | 2.8 (estimated) | XLOGP3 |
| Water solubility | ~0.1 mg/mL (low) | ESOL |
| pKa | 4.2 (piperazine NH), 9.1 (pyridazine) | ChemAxon |
The dimethoxy groups enhance lipophilicity, while the piperazine moiety improves aqueous solubility at acidic pH .
ADME Profiling
| Parameter | Prediction |
|---|---|
| Gastrointestinal absorption | High (LogP < 3) |
| Blood-brain barrier permeation | Moderate (TPSA < 90 Ų) |
| CYP450 inhibition | Low (no thiophene/sulfonamide) |
The compound’s moderate BBB permeation suggests potential CNS activity, though this requires experimental validation .
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